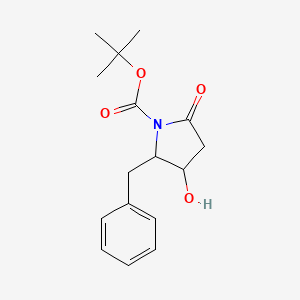![molecular formula C14H17BrN2O B14783784 1-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]-2,2-dimethylpropan-1-amine](/img/structure/B14783784.png)
1-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]-2,2-dimethylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(5-(4-BROMOPHENYL)OXAZOL-2-YL)-2,2-DIMETHYLPROPAN-1-AMINE is a chiral compound that features a bromophenyl group attached to an oxazole ring, which is further connected to a dimethylpropanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-(4-BROMOPHENYL)OXAZOL-2-YL)-2,2-DIMETHYLPROPAN-1-AMINE typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a bromophenyl-substituted precursor.
Attachment of the Dimethylpropanamine Moiety: The dimethylpropanamine group is introduced via a nucleophilic substitution reaction, where the amine attacks an electrophilic carbon on the oxazole ring.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(5-(4-BROMOPHENYL)OXAZOL-2-YL)-2,2-DIMETHYLPROPAN-1-AMINE may involve:
Large-Scale Cyclization Reactions: Utilizing high-yield cyclization reactions to form the oxazole ring.
Efficient Nucleophilic Substitution: Employing optimized conditions for the nucleophilic substitution to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(5-(4-BROMOPHENYL)OXAZOL-2-YL)-2,2-DIMETHYLPROPAN-1-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-(5-(4-BROMOPHENYL)OXAZOL-2-YL)-2,2-DIMETHYLPROPAN-1-AMINE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (S)-1-(5-(4-BROMOPHENYL)OXAZOL-2-YL)-2,2-DIMETHYLPROPAN-1-AMINE involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group and oxazole ring play crucial roles in binding to these targets, while the dimethylpropanamine moiety may influence the compound’s overall pharmacokinetic properties. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(5-(4-BROMOPHENYL)OXAZOL-2-YL)-2,2-DIMETHYLPROPAN-1-AMINE: The enantiomer of the compound, which may have different biological activities and properties.
1-(5-(4-CHLOROPHENYL)OXAZOL-2-YL)-2,2-DIMETHYLPROPAN-1-AMINE: A similar compound with a chlorophenyl group instead of a bromophenyl group.
1-(5-(4-FLUOROPHENYL)OXAZOL-2-YL)-2,2-DIMETHYLPROPAN-1-AMINE: A fluorinated analog that may exhibit different reactivity and properties.
Uniqueness
(S)-1-(5-(4-BROMOPHENYL)OXAZOL-2-YL)-2,2-DIMETHYLPROPAN-1-AMINE is unique due to the presence of the bromophenyl group, which can participate in specific chemical reactions and interactions that are not possible with other halogenated analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Eigenschaften
Molekularformel |
C14H17BrN2O |
|---|---|
Molekulargewicht |
309.20 g/mol |
IUPAC-Name |
1-[5-(4-bromophenyl)-1,3-oxazol-2-yl]-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C14H17BrN2O/c1-14(2,3)12(16)13-17-8-11(18-13)9-4-6-10(15)7-5-9/h4-8,12H,16H2,1-3H3 |
InChI-Schlüssel |
ODMWOTIYDJTMSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C1=NC=C(O1)C2=CC=C(C=C2)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B14783702.png)
![N-[3-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amino]propyl]acetamide](/img/structure/B14783716.png)
![(3aS,3bR,4R,9aR,9bS,11aS)-4,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione](/img/structure/B14783720.png)
![(13S)-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14783730.png)
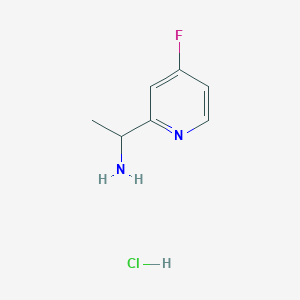
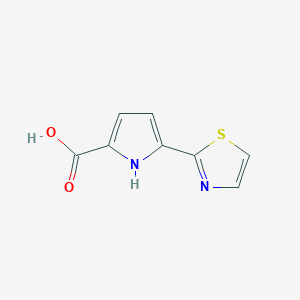
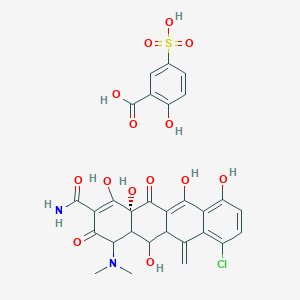

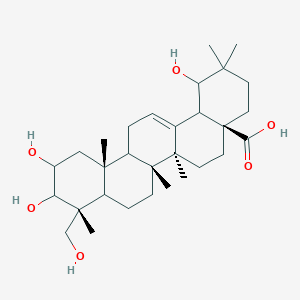
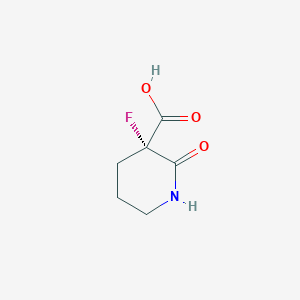
![5,5-Difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]piperidine-2-carboxamide](/img/structure/B14783769.png)
![N-[[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]cyclopropanamine](/img/structure/B14783771.png)

